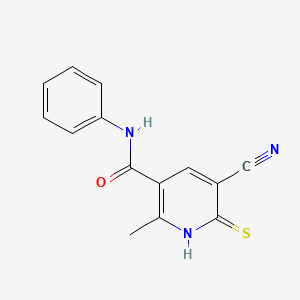

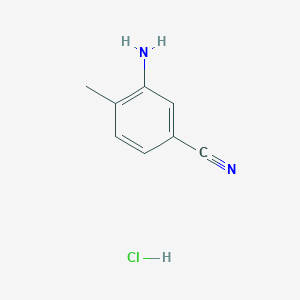

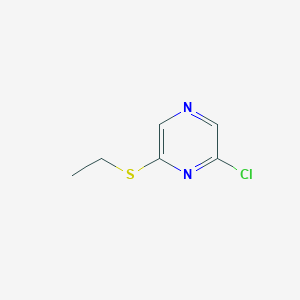

![molecular formula C9H8N4 B6143377 2-{7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile CAS No. 577777-13-0](/img/structure/B6143377.png)

2-{7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile” is a chemical compound that belongs to the class of imidazo[4,5-b]pyridines . It has a linear formula of C9H12N4 . The compound is a solid in form .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives often starts with 2,3-diaminopyridine derivatives, which are readily obtainable from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The reaction of these compounds with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers .Molecular Structure Analysis

The molecular structure of “this compound” was elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .Chemical Reactions Analysis

The alkylation reaction of the compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .Physical And Chemical Properties Analysis

The compound is a solid in form . More specific physical and chemical properties such as melting point, solubility, and spectral data would typically be determined through laboratory analysis.Scientific Research Applications

2-{7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile has been studied for a variety of scientific research applications, including its potential use as an anti-inflammatory agent and as an antioxidant. It has also been studied for its potential use in the treatment of certain types of cancer, including lung and pancreatic cancer. In addition, this compound has been studied for its potential use as an antifungal agent and as an inhibitor of the enzyme acetylcholinesterase.

Mechanism of Action

Target of Action

The compound 2-(7-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile, also known as 2-{7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile, is a derivative of imidazole . Imidazole derivatives have been found to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities

Mode of Action

Imidazole derivatives are known to interact with various cellular pathways necessary for the proper functioning of cells

Biochemical Pathways

Imidazole derivatives have been found to influence many cellular pathways. For example, some imidazole derivatives have been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation

Result of Action

Imidazole derivatives have been found to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities

Action Environment

It is known that the chemical properties of imidazole derivatives, such as their solubility in water and other polar solvents, can influence their action

Advantages and Limitations for Lab Experiments

The use of 2-{7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile in laboratory experiments has several advantages. It is a small molecule, which makes it easy to synthesize and purify. In addition, it is relatively non-toxic and has been shown to have a range of therapeutic effects. However, there are some limitations to its use in laboratory experiments. For example, it is not stable in acidic conditions and is susceptible to degradation over time.

Future Directions

There are a number of potential future directions for the use of 2-{7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile. It could be studied further for its potential therapeutic applications, such as its use in the treatment of cancer and other diseases. In addition, it could be studied for its potential industrial applications, such as its use as an antioxidant and antifungal agent. Finally, it could be studied further to better understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

2-{7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}acetonitrile has been synthesized by a variety of methods, including the reaction of 7-methyl-3H-imidazo[4,5-b]pyridine with acetonitrile in the presence of a base, such as sodium hydroxide. This reaction results in the formation of this compound, which can be isolated and purified by column chromatography.

properties

IUPAC Name |

2-(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c1-6-3-5-11-9-8(6)12-7(13-9)2-4-10/h3,5H,2H2,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZHCZZYVVAUGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)N=C(N2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(oxiran-2-yl)methoxy]-1,2,5-thiadiazole](/img/structure/B6143365.png)

![5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6143370.png)